An In-Depth Technical Guide to Azithromycin N-Ethyl (CAS: 92594-45-1): Synthesis, Characterization, and Significance as a Pharmaceutical Impurity
An In-Depth Technical Guide to Azithromycin N-Ethyl (CAS: 92594-45-1): Synthesis, Characterization, and Significance as a Pharmaceutical Impurity
Section 1: Executive Summary
Azithromycin N-Ethyl (CAS: 92594-45-1) is a critical analytical reference standard for the pharmaceutical industry, recognized primarily as a process-related impurity and potential metabolite of Azithromycin.[1][2] As an N-ethyl analog of the widely-used macrolide antibiotic Azithromycin, its presence in the final active pharmaceutical ingredient (API) must be meticulously controlled to ensure the safety and efficacy of the drug product. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the core characteristics of the parent compound, the physicochemical properties of the N-ethyl analog, its synthetic origins, and the robust analytical methodologies required for its identification and quantification. By explaining the causality behind experimental choices, this document serves as a practical resource for impurity profiling and quality control in the manufacturing of Azithromycin.
Section 2: The Parent Compound - Azithromycin
A thorough understanding of Azithromycin N-Ethyl necessitates a foundational knowledge of its parent molecule, Azithromycin.
Chemical Identity and Therapeutic Class
Azithromycin (CAS: 83905-01-5) is a semi-synthetic macrolide antibiotic belonging to the azalide subclass.[3][4][5] It is derived from erythromycin, with a key structural modification: a methyl-substituted nitrogen atom is incorporated into the lactone ring, forming a 15-membered ring.[4] This structural change confers greater acid stability and improved pharmacokinetic properties compared to erythromycin, such as a longer half-life and extensive tissue penetration.[4][6][7]
Mechanism of Action
Like other macrolides, Azithromycin exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[8] It binds to the 50S subunit of the bacterial ribosome, interfering with the translocation step of protein synthesis and inhibiting the assembly of the 50S ribosomal subunit.[6][7] This action effectively halts the growth and replication of the bacteria.[8]
Synthesis Overview & Origin of the N-Ethyl Impurity
Azithromycin is typically synthesized from Erythromycin A. The process involves a Beckmann rearrangement of erythromycin A oxime, followed by a reduction of the resulting lactam and subsequent N-methylation to introduce the methyl group on the nitrogen atom within the macrolide ring.
The formation of Azithromycin N-Ethyl is not part of the intended synthetic pathway. Its presence is typically attributed to one of two sources:
-
Process-Related Impurity: Contamination of the methylation reagent (e.g., formaldehyde/formic acid) with its ethyl- C2 equivalents (e.g., acetaldehyde/acetic acid) can lead to a competing N-ethylation reaction, producing the N-ethyl analog alongside the desired N-methyl product.
-
Intentional Synthesis: For use as a certified reference material, Azithromycin N-Ethyl is synthesized deliberately, likely by using a specific ethylating agent in place of the methylating agent during the final synthesis step.
Section 3: Azithromycin N-Ethyl - Core Profile
Chemical Structure and Physicochemical Properties
Azithromycin N-Ethyl is structurally identical to Azithromycin, except for the substitution of an ethyl group for the methyl group on the nitrogen atom at the 9a position of the azalide ring.
Diagram 1: Chemical Structure of Azithromycin N-Ethyl
Caption: A simplified representation of the N-ethyl group attached to the azalide ring.
This seemingly minor structural modification necessitates a complete characterization to distinguish it from the parent API.
Table 1: Physicochemical Properties of Azithromycin N-Ethyl vs. Azithromycin
| Property | Azithromycin N-Ethyl | Azithromycin (Parent API) |
|---|---|---|
| CAS Number | 92594-45-1[1][9][10] | 83905-01-5[7] |
| Molecular Formula | C₃₉H₇₄N₂O₁₂[1][10] | C₃₈H₇₂N₂O₁₂[4][7] |
| Molecular Weight | ~763.01 g/mol [1][10] | ~748.99 g/mol [4][7] |
| Appearance | White Crystalline Powder (assumed) | White Crystalline Powder[4][5] |
| Solubility | Assumed similar to Azithromycin | Easily soluble in anhydrous ethanol and methylene chloride; almost insoluble in water.[5] |
Section 4: The Critical Role of Impurity Profiling
Regulatory Context
Global regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines (e.g., ICH Q3A/B), mandate that all impurities in a drug substance above a certain threshold (typically 0.10%) be identified, quantified, and monitored. The presence of unidentified or uncontrolled impurities can pose significant risks to patient safety. This makes the characterization and control of compounds like Azithromycin N-Ethyl a non-negotiable aspect of drug manufacturing.
Azithromycin N-Ethyl as a Key Analytical Marker
The use of a qualified Azithromycin N-Ethyl reference standard is essential for a self-validating quality control system.[1] It serves multiple critical functions:
-
Method Specificity: It is used to prove that the analytical method can unequivocally separate the impurity from the main Azithromycin peak and other related substances.
-
Accurate Quantification: It allows for the accurate determination of the impurity's concentration in a given batch of API, ensuring it remains below the established safety limits.
-
Peak Identification: In chromatographic analyses, it serves as a marker to confirm the identity of an unknown peak by comparing retention times.
Section 5: Analytical Methodologies for Characterization and Quantification
A multi-faceted analytical approach is required for the definitive identification and routine quantification of Azithromycin N-Ethyl.
Chromatographic Separation: The Cornerstone of Analysis
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique for separating Azithromycin from its related substances.[4][11][12]
-
Expertise & Causality: The choice of analytical conditions is critical. Macrolides are basic compounds and lack a strong UV chromophore. Therefore, methods often employ a high pH mobile phase (pH > 10) to ensure the analytes are in their neutral, un-ionized state, which improves peak shape and retention on C18 columns. A high column temperature (e.g., 60 °C) is often used to reduce mobile phase viscosity and improve peak efficiency.[11] Detection is typically performed at low UV wavelengths (~210 nm) where the molecule exhibits some absorbance.[6][11][12] Alternatively, electrochemical detection (ECD) can be employed for higher sensitivity, as specified in some pharmacopeial methods.[13]
Protocol: Representative RP-HPLC Method for Azithromycin Related Substances
This protocol is a representative example and must be validated for its intended use.
-
Instrumentation:
-
HPLC system with a UV or ECD detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: Hypersil GOLD C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[11]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 30 mM Ammonium Acetate, pH adjusted to 6.8 or higher) and an organic modifier (e.g., Acetonitrile) in a ratio of approximately 18:82 (v/v).[11] The exact ratio should be optimized to achieve separation.
-
Flow Rate: 0.7 - 1.0 mL/min.[11]
-
Column Temperature: 60 °C.[11]
-
Detection: UV at 210 nm.[11]
-
Injection Volume: 20-50 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the Azithromycin N-Ethyl reference standard in a suitable diluent (e.g., Acetonitrile:water mixture) to a known concentration (e.g., 0.5 µg/mL).
-
Test Solution: Accurately weigh and dissolve the Azithromycin API sample in the diluent to a higher concentration (e.g., 1000 µg/mL).
-
System Suitability: Prepare a solution containing both Azithromycin and Azithromycin N-Ethyl to verify resolution.
-
-
Analysis & Calculation:
-
Inject the solutions into the chromatograph.
-
Identify the Azithromycin N-Ethyl peak in the test sample by comparing its retention time with that of the standard.
-
Calculate the amount of the impurity in the test sample using the peak area response and the known concentration of the reference standard.
-
Spectroscopic Identification
While HPLC is used for separation and quantification, spectroscopic methods provide definitive structural proof. A full characterization data package for a reference standard like Azithromycin N-Ethyl typically includes HPLC, Mass Spectrometry, 1H NMR, and FT-IR.[9]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the addition of a CH₂ group (14 Da) compared to Azithromycin. When coupled with HPLC (LC-MS), it is a powerful tool for identifying unknown peaks in a chromatogram.[9][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the gold standard for structural elucidation.[1] 1H and 13C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework.[15] Specific signals corresponding to the ethyl group (a triplet and a quartet in the 1H NMR spectrum) would definitively distinguish it from the N-methyl singlet in Azithromycin. Advanced 2D NMR techniques (e.g., COSY, HSQC) can confirm the connectivity of atoms.[9]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides information about the functional groups present in the molecule, serving as a fingerprint for the compound's overall structure.[9]
Section 6: Integrated Analytical Workflow
The effective control of Azithromycin N-Ethyl relies on an integrated workflow that combines detection, identification, and routine monitoring.
Diagram 2: Impurity Identification and Control Workflow
Caption: A workflow for the discovery, characterization, and routine control of a process impurity.
Section 7: Conclusion
Azithromycin N-Ethyl is more than a minor structural variant; it is a critical process signature in the manufacturing of Azithromycin. Its proper identification, quantification, and control are emblematic of the rigorous standards required in modern pharmaceutical development. For scientists and researchers, a comprehensive understanding of its origins and the analytical techniques used for its characterization is fundamental to ensuring the quality, safety, and regulatory compliance of the final drug product. The availability and correct use of a certified Azithromycin N-Ethyl reference standard form the bedrock of a robust and trustworthy quality control strategy.
Section 8: References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 447043, Azithromycin. [Link]
-
M, P., K, P., & C, S. (2022). Design, Formulation and Evaluation of Azithromycin Loaded Nanosponges for the Treatment of Pneumonia. International Journal of Pharmaceutical Sciences, 13(4), 43-56. [Link]
-
Barbas, C., Garcia, A., Saavedra, L., & Castro, M. (2003). LC determination of impurities in azithromycin tablets. Journal of Pharmaceutical and Biomedical Analysis, 33(2), 211-217. [Link]
-
Antec Scientific. (2018). Azithromycin According to USP method. [Link]
-
Wikipedia contributors. (n.d.). Azithromycin. In Wikipedia. [Link]
-
Borkar, S. U., et al. (2022). Review on various analytical methodologies for Azithromycin. NewBioWorld, 1(1), 1-10. [Link]
-
Al-Aani, H., & Kharoaf, M. (2017). Development and validation of a stability-indicating RP-HPLC method for the detection and quantification of azithromycin in bulk. International Journal of Pharmaceutical Sciences and Research, 8(9), 3825-3833. [Link]
-
Veeprho. (n.d.). Azithromycin N-Ethyl Analog | CAS 92594-45-1. [Link]
-
Veeprho. (n.d.). N-Nitroso Azithromycin. [Link]
-
Kharoaf, M. (2010). Analysis of azithromycin and its related compounds by RP-HPLC with UV detection. Journal of Chromatographic Science, 48(2), 118-123. [Link]
-
Bašić, S., et al. (2007). Analysis of unknown compounds in azithromycin bulk samples with liquid chromatography coupled to ion trap mass spectrometry. ResearchGate. [Link]
-
Patsnap. (2024). What is the mechanism of Azithromycin? Patsnap Synapse. [Link]
-
Islam, M. R., et al. (2019). Assessment of Quality of Azithromycin, a Macrolide Antibiotic by NMR Spectroscopy. ResearchGate. [Link]
-
Allmpus. (n.d.). Azithromycin EP Impurity P | Azithromycin USP RC-P. [Link]
-
Aronhime, J., et al. (2009). Process for preparation of anhydrous azithromycin. Google Patents.
Sources
- 1. biosynth.com [biosynth.com]
- 2. allmpus.com [allmpus.com]
- 3. Azithromycin | C38H72N2O12 | CID 447043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dspace.ceu.es [dspace.ceu.es]
- 5. newbioworld.org [newbioworld.org]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Azithromycin - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Azithromycin? [synapse.patsnap.com]
- 9. veeprho.com [veeprho.com]
- 10. Azithromycin N-Ethyl | CAS 92594-45-1 | LGC Standards [lgcstandards.com]
- 11. japsonline.com [japsonline.com]
- 12. Analysis of azithromycin and its related compounds by RP-HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. antecscientific.com [antecscientific.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
